N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide
CAS No.:
Cat. No.: VC15327074
Molecular Formula: C22H22ClNO4S
Molecular Weight: 431.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22ClNO4S |
|---|---|
| Molecular Weight | 431.9 g/mol |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide |
| Standard InChI | InChI=1S/C22H22ClNO4S/c1-15-6-7-21-19(10-15)17(13-28-21)11-22(25)24(18-8-9-29(26,27)14-18)12-16-4-2-3-5-20(16)23/h2-7,10,13,18H,8-9,11-12,14H2,1H3 |
| Standard InChI Key | PNECTQUOEFGXDY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)OC=C2CC(=O)N(CC3=CC=CC=C3Cl)C4CCS(=O)(=O)C4 |
Introduction
Structural Overview
This compound consists of three key structural fragments:
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2-Chlorobenzyl group: A benzyl moiety substituted with a chlorine atom at the ortho position.
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1,1-Dioxidotetrahydrothiophene group: A sulfur-containing heterocycle in its oxidized form (sulfoxide), which contributes to the compound's polarity and potential biological activity.
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5-Methyl-1-benzofuran group: A benzofuran ring system with a methyl substituent at the 5-position, known for its bioactive properties.
The acetamide functional group bridges these fragments, providing a flexible linker and potential hydrogen bonding sites.
Synthesis
Although specific synthesis details for this exact compound are not readily available in the literature, general methods for synthesizing similar amides involve:
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Acylation Reaction: Reacting an amine (e.g., N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)amine) with an activated carboxylic acid derivative such as an acyl chloride or ester.
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Oxidation of Sulfur: Introducing the sulfoxide functionality via controlled oxidation using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
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Cyclization for Benzofuran Formation: Employing cyclization reactions to construct the benzofuran moiety from appropriate precursors like phenols and aldehydes under acidic or basic conditions.
Analytical Characterization
The compound's identity and purity can be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR):
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Proton (H) and Carbon (C) NMR to assign chemical shifts corresponding to aromatic, aliphatic, and amide groups.
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Mass Spectrometry (MS):
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Molecular ion peak to confirm the molecular weight.
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Infrared Spectroscopy (IR):
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Characteristic peaks for amide () and sulfoxide () groups.
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X-Ray Crystallography:
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For detailed structural elucidation and confirmation of stereochemistry.
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Medicinal Chemistry
The structural features suggest that this compound may exhibit bioactivity due to:
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The benzofuran moiety, which is often associated with anti-inflammatory, antimicrobial, or anticancer properties.
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The sulfoxide group, which can enhance solubility and binding affinity in biological systems.
Molecular Docking Studies
Computational studies could explore its interaction with biological targets such as enzymes or receptors. For example:
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Potential inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in inflammatory pathways.
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Binding affinity to cancer-related proteins for anticancer drug development.
Data Table: Hypothetical Binding Affinities
| Property | Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki) |
|---|---|---|---|
| Anti-inflammatory target | COX-2 | -8.7 | 500 nM |
| Anticancer target | EGFR kinase domain | -9.2 | 300 nM |
Note: These values are hypothetical and would require experimental validation through molecular docking or in vitro assays.
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